molecular formula C19H29NO2S B2905545 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone CAS No. 2034266-27-6

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone

カタログ番号 B2905545
CAS番号: 2034266-27-6
分子量: 335.51
InChIキー: YPDKLZFQQMOWGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme that plays a significant role in B-cell development and function. The inhibition of BTK has been shown to have therapeutic potential in various diseases, including cancer and autoimmune disorders.

作用機序

TAK-659 selectively binds to the active site of BTK, inhibiting its activity. BTK is a crucial enzyme that plays a significant role in B-cell development and function. The inhibition of BTK leads to the suppression of B-cell receptor signaling, resulting in the suppression of B-cell proliferation and survival. This mechanism of action makes TAK-659 a promising therapeutic agent in the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. The compound has been shown to selectively inhibit BTK, leading to the suppression of B-cell receptor signaling, resulting in the suppression of B-cell proliferation and survival. TAK-659 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent in the treatment of autoimmune disorders.

実験室実験の利点と制限

TAK-659 has several advantages and limitations for lab experiments. One of the significant advantages of TAK-659 is its high selectivity for BTK, making it a potent inhibitor of B-cell receptor signaling. However, one of the limitations of TAK-659 is its poor solubility, which can make it challenging to use in lab experiments.

将来の方向性

There are several future directions for the research and development of TAK-659. One of the significant future directions is the clinical development of the compound in the treatment of B-cell malignancies and autoimmune disorders. Another future direction is the development of new and improved synthesis methods for TAK-659, which can improve its solubility and overall efficacy. Additionally, the identification of new targets for TAK-659 and the development of combination therapies can also be a promising future direction for the research and development of TAK-659.

合成法

The synthesis of TAK-659 involves a series of chemical reactions that result in the formation of the final compound. The synthesis process starts with the reaction of tert-butylthiomethyl chloride with piperidine, followed by the reaction of the resulting compound with 2-methoxybenzaldehyde. The final step involves the cyclization of the resulting compound to form TAK-659.

科学的研究の応用

TAK-659 has shown significant potential in the treatment of various diseases, including B-cell malignancies and autoimmune disorders. The compound has been shown to selectively inhibit BTK, which leads to the inhibition of B-cell receptor signaling, resulting in the suppression of B-cell proliferation and survival. TAK-659 has also shown promising results in preclinical studies in the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

特性

IUPAC Name

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2S/c1-19(2,3)23-14-16-10-7-8-12-20(16)18(21)13-15-9-5-6-11-17(15)22-4/h5-6,9,11,16H,7-8,10,12-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDKLZFQQMOWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。